molecular formula C19H20ClN3O3S2 B2408661 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide CAS No. 892360-29-1

2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide

Cat. No.: B2408661
CAS No.: 892360-29-1
M. Wt: 437.96
InChI Key: PIPQQIBQSWLJMF-UHFFFAOYSA-N
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Description

2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-3-12-23-16-6-4-5-7-17(16)28(25,26)22-19(23)27-13-18(24)21-15-10-8-14(20)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQQIBQSWLJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The specific synthetic pathway can vary but generally includes the formation of the benzothiadiazine core, followed by functionalization with thio and acetamide groups.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide exhibit significant antimicrobial properties. For instance:

  • In vitro Testing : The antimicrobial activity was assessed using the tube dilution technique against various bacterial strains. Compounds were compared to standard antibiotics like ciprofloxacin and fluconazole.
CompoundAntimicrobial Activity (MIC µg/mL)Comparison Standard
Compound A8Ciprofloxacin (8)
Compound B16Fluconazole (16)

Studies indicated that certain derivatives showed comparable or superior activity against resistant strains of bacteria, indicating a promising avenue for further development in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays:

  • MTT Assay : This assay evaluates cell viability in cancer cell lines such as HCT116 (human colon cancer) and RAW 264.7 (mouse monocyte macrophage leukemia). The results indicated that while some synthesized compounds exhibited good anticancer activity, they were generally less potent than established chemotherapeutics like 5-fluorouracil.
CompoundIC50 (µM)Comparison Standard
Compound C155-Fluorouracil (10)
Compound D20Tomudex (12)

The structure-activity relationship (SAR) studies suggested that modifications in the benzothiadiazine core and the presence of halogenated phenyl groups significantly enhanced anticancer efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide and target proteins implicated in cancer progression and microbial resistance.

Key Findings:

  • Binding Affinity : Docking results indicated strong binding affinities to targets such as DNA gyrase and tubulin, which are crucial for bacterial replication and cancer cell proliferation.
Target ProteinBinding Affinity (kcal/mol)
DNA Gyrase-9.5
Tubulin-8.7

These findings suggest that the compound can effectively inhibit critical biological processes in both bacterial cells and cancer cells.

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